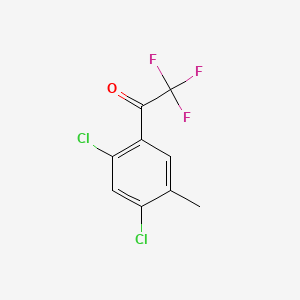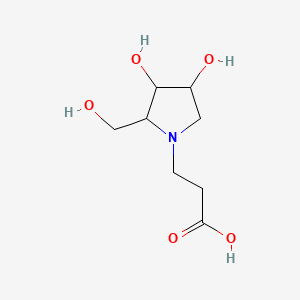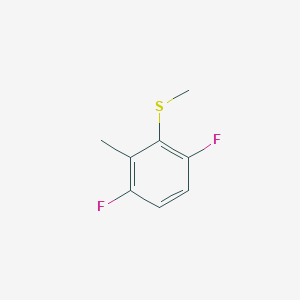
(3,6-Difluoro-2-methylphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,6-Difluoro-2-methylphenyl)(methyl)sulfane is an organic compound characterized by the presence of fluorine, methyl, and sulfane groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Difluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 3,6-difluoro-2-methylphenol with a methylating agent in the presence of a sulfur source. Common reagents used in this synthesis include methyl iodide and sodium hydrosulfide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product with the required specifications .
化学反应分析
Types of Reactions
(3,6-Difluoro-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted phenyl derivatives
科学研究应用
(3,6-Difluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential as a bioactive molecule. The compound’s fluorine atoms can enhance its metabolic stability and bioavailability.
Medicine: Explored for its potential therapeutic properties. Fluorinated compounds are often studied for their ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3,6-Difluoro-2-methylphenyl)(methyl)sulfane involves its interaction with molecular targets through its fluorine and sulfur functionalities. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The sulfur atom can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane
- (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane
Uniqueness
(3,6-Difluoro-2-methylphenyl)(methyl)sulfane is unique due to the specific positioning of its fluorine and methyl groups on the phenyl ring. This arrangement can influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C8H8F2S |
|---|---|
分子量 |
174.21 g/mol |
IUPAC 名称 |
1,4-difluoro-2-methyl-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8F2S/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3 |
InChI 键 |
YMRKJCRPLDMPML-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1SC)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


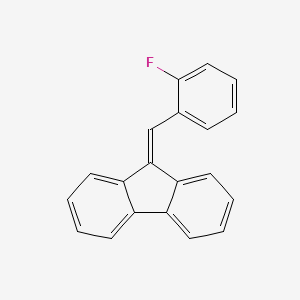
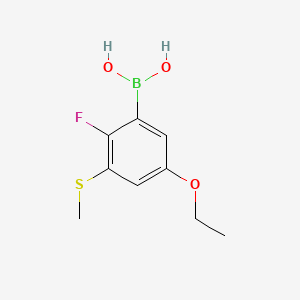
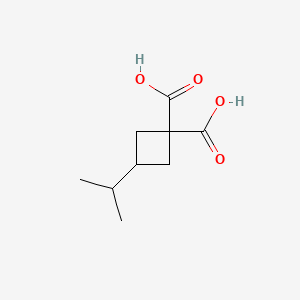
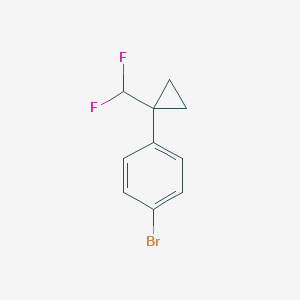
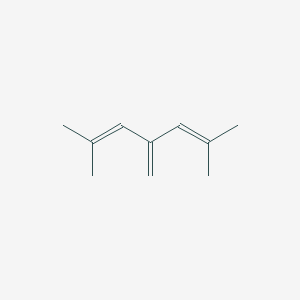
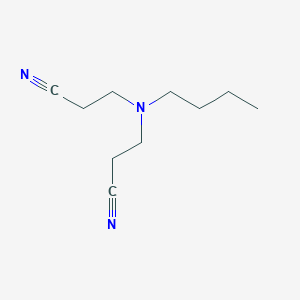
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
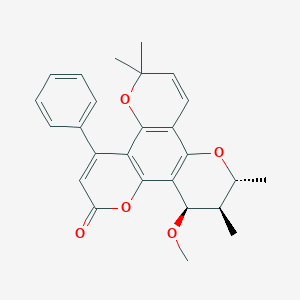
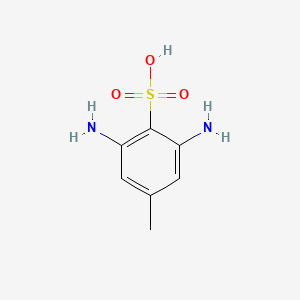
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761424.png)
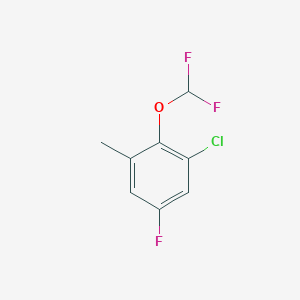
![2-[(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B14761431.png)
